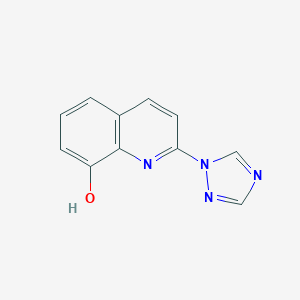

2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648896-80-4 |

|---|---|

Molecular Formula |

C11H8N4O |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

2-(1,2,4-triazol-1-yl)quinolin-8-ol |

InChI |

InChI=1S/C11H8N4O/c16-9-3-1-2-8-4-5-10(14-11(8)9)15-7-12-6-13-15/h1-7,16H |

InChI Key |

ZZTLVNVOUPOJTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)N3C=NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 1h 1,2,4 Triazol 1 Yl Quinolin 8 Ol and Analogues

Strategic Approaches to the Synthesis of 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol and Analogues

The assembly of the target molecule and its analogs hinges on three principal strategies: the selective modification of a pre-existing quinoline (B57606) structure, the formation of the triazole ring on a quinoline template, and the coupling of pre-synthesized quinoline and triazole units.

Regioselective Functionalization of Quinoline Precursors

The functionalization of the quinoline ring is a critical step in the synthesis of this compound. mdpi.comnih.gov Achieving regioselectivity, particularly at the C2 and C4 positions, is paramount for the successful construction of the desired isomers. researchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of quinolines, offering an atom-economical alternative to traditional methods that often require pre-functionalized substrates. mdpi.comnih.gov For instance, palladium-catalyzed cross-coupling reactions can introduce various functional groups at specific positions on the quinoline ring. rsc.org

Classical methods such as the Skraup, Combes, and Friedlander syntheses are also employed to construct the quinoline core itself, often incorporating desired substituents from the outset. iipseries.orgnih.gov The choice of synthetic route can be influenced by the desired substitution pattern on the final molecule. For example, the Suzuki cross-coupling reaction is a versatile method for introducing aryl or other substituents at various positions on the 8-hydroxyquinoline (B1678124) moiety, although it may require protection of the hydroxyl group. scispace.com

Construction of the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring can be achieved through various cyclization reactions. A common approach involves the reaction of a quinoline derivative bearing a carbohydrazide (B1668358) at the C4 position with carbon disulfide and potassium hydroxide (B78521), followed by treatment with hydrazine (B178648) hydrate. researchgate.net This method provides a pathway to quinolines with a 4-amino-1,2,4-triazole-3-thiol (B7722964) substituent.

Another strategy involves the cyclization of amidrazones with aldehydes, a reaction that can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) in an environmentally friendly medium like polyethylene (B3416737) glycol. organic-chemistry.org Microwave-assisted synthesis has also proven effective for the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides, activated by triflic anhydride. organic-chemistry.org Furthermore, copper-catalyzed reactions can facilitate the formation of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org

The table below summarizes various methods for the synthesis of the 1,2,4-triazole ring.

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| Pellizzari Reaction | Amide and Acyl hydrazide | Heat | Forms 3,5-disubstituted 1,2,4-triazoles. researchgate.net |

| Einhorn-Brunner Reaction | Hydrazine and Diacylamine | Weak acid | Produces 1,5-disubstituted 1,2,4-triazoles. researchgate.net |

| From Hydrazones | Hydrazones and Aliphatic amines | Iodine | Metal-free, oxidative conditions. organic-chemistry.org |

| From Nitriles | Nitriles and Amidines | Copper(I) complex | Heterogeneous and recyclable catalyst. organic-chemistry.org |

| Microwave-assisted | Secondary amides and Hydrazides | Triflic anhydride | One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org |

Coupling Strategies: Advanced Cycloaddition and Condensation Reactions

The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent strategy for linking quinoline and triazole moieties. juniperpublishers.commdpi.com This reaction typically involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. mdpi.comresearchgate.net Intramolecular versions of this reaction have also been explored for the synthesis of fused triazole systems. eurekaselect.comnih.govresearchgate.net

Condensation reactions also play a vital role. For instance, the reaction of 3-amino-2-methyl-4(3H)-quinazolinone with N-arylmaleimides can lead to fused heterocyclic systems through a dipolar cycloaddition mechanism. nih.gov Similarly, chalcones derived from 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes can be further reacted with thiosemicarbazide (B42300) to form pyrazolin-N-thioamides, which are precursors to more complex triazole-containing heterocycles. mdpi.comnih.gov

Synthetic Pathways to Key Intermediates

The synthesis of the target compound relies on the availability of key functionalized intermediates.

Preparation of Functionalized Quinolin-8-ol Derivatives (e.g., 5-azidomethyl-8-quinolinol)

Functionalized quinolin-8-ol derivatives are crucial building blocks. nih.gov For example, 5-chloromethyl-8-quinolinol, which can be synthesized from 8-hydroxyquinoline, serves as a precursor for various derivatives. researchgate.net This intermediate can be condensed with different nucleophiles to introduce a variety of side chains. researchgate.net The synthesis of 5-azidomethyl-8-quinolinol, a key intermediate for click chemistry, has been reported and this compound is commercially available. scbt.comacs.org The synthesis of other substituted 8-hydroxyquinolines can be achieved through methods like the Skraup synthesis or by functionalizing the 8-hydroxyquinoline core through electrophilic substitution or cross-coupling reactions. scispace.comdtic.mil

The table below outlines the synthesis of some key functionalized quinolin-8-ol derivatives.

| Derivative | Starting Material | Reagents | Reference |

| 5-Aryl-8-hydroxyquinoline | 5-Bromo-8-hydroxyquinoline | Arylboronic acid, Pd catalyst | scispace.com |

| 4-Aryl-8-hydroxyquinoline | 4-Chloro-8-tosyloxyquinoline | Arylboronic acid, Pd catalyst | scispace.com |

| 5-Azidomethyl-8-quinolinol | 5-Chloromethyl-8-quinolinol | Sodium azide | acs.org |

| 5-(4-hydroxyethyl-piperazinylmethylene)-8-hydroxyquinoline | 5-Chloromethyl-8-quinolinol | 4-Hydroxyethylpiperazine | researchgate.net |

Synthesis of Substituted 1,2,4-Triazole Building Blocks

A variety of methods exist for the synthesis of substituted 1,2,4-triazoles that can subsequently be coupled to a quinoline core. organic-chemistry.org A straightforward method involves the microwave-assisted reaction of hydrazines and formamide, which proceeds without a catalyst and tolerates a wide range of functional groups. organic-chemistry.org Another approach is a multicomponent reaction involving aryl hydrazines, paraformaldehyde, and ammonium acetate, which can be performed electrochemically. organic-chemistry.org Copper-catalyzed reactions of nitriles with amidines also provide an efficient route to 1,2,4-triazole derivatives. organic-chemistry.org Fused triazole systems, such as mdpi.comorganic-chemistry.orgnih.govtriazolo[1,5-d] mdpi.comorganic-chemistry.orgnih.govoxadiazoles, can be synthesized from precursors like 4-amino-1,2,5-oxadiazole carbohydroximoyl chloride and 5-bromo-3-nitro-1-H-1,2,4-triazole. researchgate.net

Derivatization and Structure-Modification Methodologies

The core structure of this compound has served as a versatile scaffold for the development of a diverse range of analogues. Chemical modifications have been strategically employed to explore the structure-activity relationships and to modulate the physicochemical and biological properties of the parent compound. These derivatization strategies primarily focus on three key areas: substitution on the quinoline ring, modification of the 1,2,4-triazole moiety, and the creation of hybrid molecules incorporating other heterocyclic systems.

Introduction of Diverse Substituents on the Quinoline Ring

The quinoline nucleus of the parent compound offers multiple positions for the introduction of a wide array of substituents, allowing for the fine-tuning of its molecular properties. Researchers have successfully introduced various functional groups onto the quinoline ring, leading to the synthesis of novel derivatives.

Methodologies for the introduction of substituents often involve multi-step synthetic sequences starting from appropriately substituted anilines or through the modification of pre-formed quinoline rings. For instance, the Camps cyclization is a classical method used to synthesize quinolin-4-ones, which can be further modified. mdpi.com This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The nature and position of substituents on the starting aryl amides directly translate to the substitution pattern on the resulting quinoline ring.

Commonly introduced substituents include halogens (e.g., chloro), alkoxy groups (e.g., methoxy), and aryl groups. For example, the synthesis of 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolines has been achieved by heating 3-substituted-phenyl-N-phenyl-acrylamide with polyphosphoric acid. ualberta.ca Furthermore, detailed analytical studies have been conducted on derivatives such as 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one, highlighting the successful incorporation of both chloro and methoxy (B1213986) groups on the quinoline backbone. capes.gov.br The strategic placement of these substituents can significantly influence the electronic and steric properties of the molecule.

The following table summarizes examples of substituents introduced onto the quinoline ring of related triazolyl quinoline structures.

| Substituent | Position on Quinoline Ring | Reference |

| Chloro | 2, 5, 7 | capes.gov.brnih.govresearchgate.net |

| Methoxy | 6 | capes.gov.brnih.gov |

| Phenyl | 4 | ualberta.ca |

| Fluoro | 6 | mdpi.com |

Chemical Modifications at the 1,2,4-Triazole Moiety

Alkylation of the 1,2,4-triazole ring can be achieved using various alkylating agents in the presence of a base. For example, the use of methyl sulfate (B86663) in the presence of sodium hydroxide can lead to the methylation of the triazole ring, yielding a mixture of N1-methyl and N4-methyl isomers. nih.gov Arylation reactions have also been reported, often catalyzed by copper salts. The reaction of a 1,2,4-triazole with an aryl halide containing electron-withdrawing groups in the presence of copper(I) oxide under reflux in pyridine (B92270) can introduce an aryl substituent onto the triazole ring. nih.gov

Formation of Hybrid Architectures with Other Heterocyclic Systems

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more different pharmacophoric units to generate a single molecule with potentially enhanced or synergistic activities. The this compound scaffold has been successfully integrated with other heterocyclic systems, including 1,2,3-triazoles, oxadiazoles, imidazoles, and pyrazoles.

1,2,3-Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-containing hybrids. nih.govacs.org This reaction involves the coupling of a terminal alkyne with an organic azide. For instance, 8-hydroxyquinoline can be derivatized with a propargyl group to introduce a terminal alkyne, which can then be reacted with an azide-functionalized heterocyclic partner to form the 1,2,3-triazole-linked hybrid. nih.govacs.org This methodology has been employed to synthesize a series of 1,2,3-triazole hybrids of 8-hydroxyquinoline with high yields. nih.govacs.org

Oxadiazole Hybrids: The synthesis of 1,2,4-oxadiazole (B8745197) hybrids often involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov For example, a quinoline derivative bearing a carboxylic acid function can be activated and then reacted with an amidoxime to form the 1,2,4-oxadiazole ring. researchgate.netresearchgate.net Alternatively, a one-pot synthesis can be achieved by reacting gem-dibromomethylarenes with amidoximes. nih.gov

Imidazole (B134444) Hybrids: Imidazole-containing hybrids can be synthesized through various routes. One common method involves the reaction of an α-haloketone with a primary amine. nih.gov For instance, a quinoline derivative with an amino group can be reacted with an α-haloketone to form an intermediate that can then be cyclized to yield the imidazole ring. Another approach is the one-pot reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622) with aromatic o-diamines in aqueous acetic acid to produce imidazol-2-yl-1H-quinolin-2-one derivatives. researchgate.net

Pyrazole (B372694) Hybrids: Pyrazole rings can be constructed through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov For example, a quinoline moiety can be functionalized with a 1,3-dicarbonyl group, which can then be cyclized with hydrazine or a substituted hydrazine to form the pyrazole ring. nih.govmdpi.com The reaction of 2-bromoketones with pyrazole-1-carbothioamides is another route to pyrazolylthiazoles, which are related hybrid structures. nih.gov

The following table provides a summary of the heterocyclic systems that have been hybridized with the quinoline scaffold and the general synthetic strategies employed.

| Hybrid Heterocycle | General Synthetic Strategy | References |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | nih.govresearchgate.netnih.govacs.org |

| 1,2,4-Oxadiazole | Cyclization of amidoximes with carboxylic acid derivatives | nih.govresearchgate.netresearchgate.netnih.gov |

| Imidazole | Reaction of α-haloketones with primary amines; Reaction of 2-chloroquinoline-3-carbaldehydes with o-diamines | nih.govresearchgate.netmdpi.com |

| Pyrazole | Condensation of 1,3-dicarbonyl compounds with hydrazines | nih.govmdpi.comnih.govzsmu.edu.ua |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrational frequencies of chemical bonds.

The FT-IR spectrum of 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol would display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the quinoline (B57606) and triazole rings would result in a series of sharp peaks in the "fingerprint region" between 1400 and 1650 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the phenolic hydroxyl group would be observed around 1200 cm⁻¹.

A summary of expected FT-IR peaks is provided in the following table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3400 | Broad, Strong | O-H stretch |

| e.g., 3100 | Medium, Sharp | Aromatic C-H stretch |

| e.g., 1620 | Strong | C=N stretch |

| e.g., 1580 | Strong | C=C stretch (aromatic) |

| e.g., 1210 | Medium | C-O stretch (phenol) |

(Note: This table presents expected regions for characteristic functional groups; a full experimental spectrum for this compound is required for precise data.)

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the aromatic ring vibrations of the quinoline and triazole moieties. The symmetric stretching of the C-C bonds in the aromatic rings would likely produce strong Raman signals. A detailed analysis would require an experimental spectrum, as predicting Raman intensities can be complex.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and studying its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (Chemical Formula: C₁₁H₈N₄O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

However, specific HRMS data, including measured mass and mass error (in ppm), for this compound are not available in the reviewed literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing polar molecules, making it well-suited for this compound. This method would typically show the protonated molecule [M+H]⁺ in positive ion mode. By varying the instrument's parameters (e.g., fragmentor voltage), controlled fragmentation can be induced, providing valuable structural information. The fragmentation pattern would likely involve the cleavage of the bond between the quinoline and triazole rings or fragmentation within the heterocyclic ring systems.

A detailed study of the ESI-MS fragmentation pathways for this specific compound has not been published.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

These spectroscopic techniques are fundamental for understanding the electronic structure and potential applications of a compound in areas like optical sensing or light-emitting devices.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be expected to show characteristic absorption bands (λmax) associated with π→π* and n→π* transitions within the quinoline and triazole aromatic systems. The solvent used for the analysis can influence the position and intensity of these bands.

Specific UV-Vis absorption data for this compound, including absorption maxima and molar absorptivity coefficients, are not documented in available research.

Photoluminescence Quantum Yield Analysis (Ligand and Metal Complexes)

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. The quantum yield (Φ) is a critical measure of the efficiency of this emission process. For this compound, which contains the fluorescent 8-hydroxyquinoline (B1678124) chromophore, analysis would determine its emission wavelength and quantum yield. Such studies are often extended to its metal complexes, as coordination can significantly alter the photophysical properties, potentially enhancing emission for sensing or imaging applications.

No experimental data on the photoluminescence quantum yield for either the free ligand this compound or its metal complexes have been reported.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including the connectivity of the 1,2,4-triazole (B32235) ring to the quinoline moiety at the 2-position. The analysis yields detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions (such as hydrogen bonding or π-stacking) in the crystal lattice.

A crystal structure for this compound has not been deposited in crystallographic databases, and no published studies containing this analysis were found.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Investigations using Density Functional Theory (DFT)

Comprehensive searches for DFT studies on 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol yielded no specific results. DFT is a computational method used to investigate the electronic structure of many-body systems. For molecules, it is a powerful tool to predict various properties.

Molecular Geometry Optimization and Stability Analysis

No published studies were found that detail the optimized molecular geometry, bond lengths, bond angles, or stability analysis of this compound using DFT methods. This analysis would typically involve computational software to find the lowest energy conformation of the molecule, providing insights into its three-dimensional structure.

Reactivity Predictions: Fukui Functions and Molecular Electrostatic Potential (MEP)

No literature detailing the Fukui functions or the Molecular Electrostatic Potential (MEP) map for this compound could be located. These calculations are used to predict the reactivity of different sites on the molecule. MEP maps, for example, visualize the electron density to identify electrophilic and nucleophilic sites. capes.gov.br

Thermodynamic Property Calculations

There are no available studies that have calculated the thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) of this compound using DFT. These calculations provide fundamental information about the stability and formation of a compound under various conditions.

Molecular Simulation Techniques

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

No research articles presenting Molecular Dynamics (MD) simulations for this compound were identified. MD simulations are used to understand the dynamic behavior of a molecule over time and its interactions with its environment, such as solvent molecules.

Monte Carlo Simulations for Conformation Space Exploration

Monte Carlo (MC) simulations are a computational technique used to explore the conformational space of a molecule by generating random new configurations and accepting or rejecting them based on their energy. nih.govnih.gov This method is particularly useful for understanding the flexibility of a molecule and identifying its low-energy, stable conformations. nih.gov

For this compound, MC simulations can elucidate the range of possible three-dimensional arrangements of the triazole and quinoline (B57606) rings relative to each other. The simulation would involve randomly rotating the rotatable bonds, primarily the bond connecting the triazole ring to the quinoline ring. By exploring these rotational possibilities, a landscape of potential energy versus conformation can be generated. nih.gov This exploration is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind effectively to a biological target. The results from MC simulations can identify the most probable conformations of this compound in different environments, providing a foundation for further computational studies like molecular docking. nih.gov

In Silico Drug Design and Discovery Approaches

In silico methods have become a cornerstone of modern drug discovery, enabling the rapid screening of compounds and the prediction of their pharmacological profiles. ijprajournal.comresearchgate.net

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

Acetylcholinesterase (AChE): Docking studies of quinoline derivatives with acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine, have been performed to investigate potential treatments for Alzheimer's disease. nih.govnih.gov For this compound, a docking simulation would place the molecule into the active site of AChE to predict its binding affinity and interaction patterns. Key interactions might involve hydrogen bonds between the hydroxyl group of the quinolinol ring and amino acid residues in the enzyme's active site, as well as pi-pi stacking interactions between the aromatic rings of the compound and tryptophan or tyrosine residues in the active site. nih.gov

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents. nih.govmdpi.com Quinolone compounds are known to target DNA gyrase. nih.gov Molecular docking of this compound with DNA gyrase would aim to predict its ability to inhibit this enzyme. The simulation would likely show the quinoline core intercalating into the DNA and the triazole and hydroxyl groups forming hydrogen bonds and other interactions with the enzyme and the DNA, thereby stabilizing the complex and preventing the enzyme from functioning. nih.gov

Lanosterol (B1674476) 14-α-demethylase: This enzyme is a key player in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govdrugbank.com It is the target for azole antifungal drugs. nih.gov Given the presence of a triazole ring, a common feature in many antifungal agents, docking this compound into the active site of lanosterol 14-α-demethylase is highly relevant. nih.gov The docking simulation would likely show the nitrogen atoms of the triazole ring coordinating with the heme iron atom in the enzyme's active site, a characteristic interaction for azole antifungals. nih.gov The quinolinol moiety would further stabilize the binding through interactions with surrounding amino acid residues. nih.govmdpi.com

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govyoutube.com

Ligand-Based Virtual Screening: This approach uses the knowledge of known active ligands to identify other compounds with similar properties. nih.gov If other triazolo-quinoline compounds are known to be active against a particular target, their chemical features can be used to create a pharmacophore model. This model, representing the essential steric and electronic features required for activity, can then be used to screen databases for other molecules that fit the model, including this compound. nih.gov

Structure-Based Virtual Screening: This method relies on the three-dimensional structure of the biological target. nih.govresearchgate.net Large compound libraries are docked into the active site of the target protein, and their binding affinities are calculated and ranked. mdpi.com For this compound, this would involve docking it and a library of other compounds into the active sites of receptors like those mentioned above (acetylcholinesterase, DNA gyrase, lanosterol 14-α-demethylase) to compare its potential efficacy against that of other molecules. nih.govnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a compound are critical for its success as a drug. researchgate.netunits.it In silico tools can predict these properties, helping to identify potential liabilities early in the drug discovery process. ijprajournal.comnih.gov

For this compound, various ADME parameters can be computationally estimated. These predictions are often based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Web-based tools and specialized software can provide predictions for properties like oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes. ijprajournal.comresearchgate.net

Table 1: Predicted ADME Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Oral Bioavailability | Good | Indicates the compound is likely to be well-absorbed when taken orally. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to penetrate | Suggests potential for activity in the central nervous system. nih.gov |

| P-glycoprotein Interaction | Predicted to interact | May be subject to efflux from cells, affecting its distribution. nih.gov |

Prediction of Bioactivity Scores and Drug-Likeness Criteria

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a molecule is with respect to factors like bioavailability. gardp.org One of the most common set of rules for assessing drug-likeness is Lipinski's Rule of Five. units.ittiu.edu.iqdrugbank.com

Table 2: Lipinski's Rule of Five Analysis for this compound

| Lipinski's Rule Parameter | Value for this compound | Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ~238.24 g/mol | ≤ 500 Da | Yes |

| LogP (octanol-water partition coefficient) | Predicted to be < 5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (the hydroxyl group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 (the nitrogen atoms and the hydroxyl oxygen) | ≤ 10 | Yes |

The compliance of this compound with Lipinski's Rule of Five suggests that it possesses physicochemical properties consistent with those of orally active drugs. gardp.orgtiu.edu.iq

Bioactivity scores can also be predicted computationally for various drug targets, such as G-protein coupled receptors, ion channels, and enzymes. nih.gov These scores provide a rough estimate of the likelihood that the compound will be active against a particular class of targets. For this compound, these scores would be calculated based on its structural similarity to known active compounds for different target classes. A higher score for a particular target class would suggest a higher probability of biological activity. nih.gov

Coordination Chemistry of 2 1h 1,2,4 Triazol 1 Yl Quinolin 8 Ol and Its Derivatives

Spectroscopic and Magnetic Characterization of Metal Chelates

As no specific metal chelates of 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol have been reported, there is no corresponding spectroscopic (e.g., IR, UV-Vis, NMR) or magnetic susceptibility data to present and analyze.

Should scientific literature on the coordination chemistry of this compound become available, this topic can be revisited.

UV-Vis and IR Spectroscopic Signatures of Complexation

Spectroscopic methods are indispensable for elucidating the coordination of ligands to metal centers. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide direct evidence of complex formation and offer insights into the nature of the metal-ligand interaction.

Infrared (IR) Spectroscopy

The IR spectrum of a ligand undergoes noticeable changes upon chelation. For derivatives of this compound, the coordination with a metal ion is typically confirmed by shifts in the vibrational frequencies of the key functional groups. The formation of a coordinate bond alters the electron distribution and bond order within the ligand, leading to these spectral shifts.

Key IR spectral changes observed upon complexation include:

Quinoline (B57606) Ring Vibrations: The C=N stretching vibration of the quinoline ring is expected to shift to a different frequency upon coordination of the quinoline nitrogen to the metal center.

8-Hydroxyl Group: The broad O-H stretching band of the free ligand's hydroxyl group typically disappears upon deprotonation and coordination of the oxygen atom to the metal ion. This is a strong indicator of chelation involving the 8-hydroxyquinoline (B1678124) moiety.

Triazole Ring Vibrations: The characteristic absorption bands of the triazole ring, such as the C=N and N=N stretching vibrations, are also sensitive to coordination. acs.orgnih.gov Shifts in these bands indicate the involvement of one or more nitrogen atoms from the triazole ring in the coordination sphere. acs.orgnih.govnih.gov For instance, in related triazole complexes, characteristic absorption peaks corresponding to N=N aromatic, cyclic N–N=N, and C–H protons indicate the formation and involvement of the triazole ring. acs.orgnih.gov

New Low-Frequency Bands: The formation of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of the metal-ligand bonds.

Table 1: Typical IR Spectral Changes upon Complexation

| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| O-H (stretch) | ~3400 (broad) | Absent | Deprotonation and coordination of the hydroxyl oxygen. |

| C=N (quinoline) | ~1620 | Shifted (e.g., ~1600) | Coordination of the quinoline nitrogen atom. nih.gov |

| N=N / C=N (triazole) | ~1450-1550 | Shifted | Involvement of triazole nitrogen(s) in coordination. acs.orgnih.gov |

| M-O / M-N (stretch) | Absent | ~400-600 | Formation of new metal-ligand bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of these ligands and their metal complexes provide valuable information about their electronic structure. The UV-Vis spectrum of the free ligand typically displays absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline and triazole rings. researchgate.net

Upon complexation, significant changes in the UV-Vis spectrum are observed:

Shifts in Intra-Ligand Transitions: The original π→π* and n→π* bands of the ligand may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift. These shifts are caused by the perturbation of the ligand's electronic levels upon coordination to the metal ion. bohrium.com

Appearance of Charge-Transfer Bands: New absorption bands, which are absent in the spectra of both the free ligand and the free metal ion, often appear. These are typically assigned to ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions. mdpi.com The energy of these bands provides information about the electronic properties of both the metal and the ligand. For d-block metal complexes, d-d transitions may also be observed, although they are often weak and can be obscured by the more intense charge-transfer or intra-ligand bands. researchgate.net

Table 2: General UV-Vis Spectral Features of Complexes

| Wavelength Range (nm) | Transition Type | Observation |

|---|---|---|

| 250-350 | Intra-ligand (π→π) | Present in both ligand and complex, often shifted upon coordination. nih.gov |

| 350-450 | Intra-ligand (n→π) | Present in both ligand and complex, sensitive to coordination environment. |

| 400-700 | LMCT / MLCT / d-d | New bands appearing only in the complex, confirming coordination. researchgate.netresearchgate.net |

Magnetic Moment and Electronic Structure Determination

Magnetic susceptibility measurements are a powerful tool for determining the electronic structure of transition metal complexes. The effective magnetic moment (μ_eff), calculated from these measurements, provides the number of unpaired electrons on the central metal ion, which in turn gives clues about its oxidation state, spin state (high-spin or low-spin), and coordination geometry. researchgate.net

For example, in a hypothetical Co(II) complex with this compound, a magnetic moment in the range of 4.3–5.2 Bohr Magnetons (B.M.) would be indicative of three unpaired electrons in a high-spin octahedral or tetrahedral geometry. researchgate.net A lower value might suggest a square planar geometry. Similarly, Ni(II) complexes in an octahedral environment typically show magnetic moments of 2.9–3.4 B.M., corresponding to two unpaired electrons. Diamagnetic behavior (μ_eff ≈ 0 B.M.) would imply a square planar geometry for Ni(II).

The electronic structure, which describes the arrangement of electrons in the d-orbitals of the metal, is directly related to the magnetic properties and the UV-Vis spectrum. The d-d transitions observed in the electronic spectrum correspond to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one. The positions and intensities of these bands are dictated by the geometry of the complex and the identity of the metal ion.

Table 3: Expected Magnetic Moments and Electronic Structures for M(II) Complexes

| Metal Ion (d-electron count) | Geometry | Unpaired Electrons | Expected μ_eff (B.M.) |

|---|---|---|---|

| Co(II) (d⁷) | High-Spin Octahedral | 3 | 4.3 - 5.2 |

| Ni(II) (d⁸) | Octahedral | 2 | 2.9 - 3.4 |

| Cu(II) (d⁹) | Distorted Octahedral | 1 | 1.7 - 2.2 |

| Zn(II) (d¹⁰) | Any | 0 | 0 (Diamagnetic) |

Theoretical Insights into Metal-Ligand Bonding and Stability

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the nature of metal-ligand bonding and the factors governing complex stability. nih.gov These theoretical studies complement experimental data and help elucidate electronic structures, molecular geometries, and the thermodynamics of complex formation.

Frontier Molecular Orbitals (FMOs)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of the complexes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability. eurjchem.com Upon chelation, the HOMO-LUMO gap of the ligand system is typically reduced. mdpi.com This reduction facilitates charge-transfer interactions and explains the appearance of new bands in the UV-Vis spectrum. mdpi.com

Natural Bond Orbital (NBO) Analysis

Energy Decomposition Analysis (EDA)

To understand the nature of the metal-ligand bond, EDA can be employed. This method partitions the total interaction energy between the metal and the ligand into distinct components:

Electrostatic Interaction: The classical Coulombic attraction between the positively charged metal center and the negative charge on the coordinating atoms of the ligand.

Pauli Repulsion: The destabilizing interaction arising from the repulsion between filled orbitals on the metal and the ligand.

Orbital Interaction (Covalent Contribution): The stabilizing interaction resulting from the mixing of occupied ligand orbitals with unoccupied metal orbitals (and vice versa). inorgchemres.org

Studies on related systems often show that while electrostatic interactions are a major contributor to the bond strength, the orbital (covalent) interactions are crucial for the specific geometry and properties of the complex. inorgchemres.org The relative contributions of these components determine whether the metal-ligand bond is predominantly ionic or covalent in character. The more negative the total interaction energy, the more stable the resulting complex. mdpi.com

Table 4: Key Parameters from Theoretical Calculations

| Parameter | Significance |

|---|---|

| HOMO-LUMO Gap (ΔE) | Indicates electronic stability and reactivity; generally decreases upon complexation. mdpi.com |

| NBO Charge on Metal | Quantifies the extent of electron donation from the ligand to the metal. |

| Interaction Energy | A measure of the metal-ligand bond strength; more negative values indicate greater stability. inorgchemres.org |

| Electrostatic vs. Covalent Contribution | Describes the fundamental nature of the metal-ligand bond. inorgchemres.org |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| TMQ | 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one eurjchem.com |

| Hpt | 2-(1,2,4-1H-triazol-3-yl)pyridine rsc.org |

| 8-HQ | 8-hydroxyquinoline acs.orgnih.govresearchgate.net |

| H₄thba | 2,4,6-trihydroxybenzoic acid nih.gov |

| Co(II) | Cobalt(II) |

| Ni(II) | Nickel(II) |

| Cu(II) | Copper(II) |

| Zn(II) | Zinc(II) |

| Cr(III) | Chromium(III) bohrium.com |

Advanced Research on Biological Mechanisms of Action

Investigations into Antimicrobial Modes of Action

The antimicrobial properties of quinoline-triazole hybrids are a significant area of study, with investigations exploring their efficacy, cellular targets, and performance against resistant pathogens.

Hybrids incorporating the 1,2,3-triazole and 8-quinolinol scaffolds have demonstrated notable in vitro antibacterial activity. Studies have evaluated these compounds against a panel of both Gram-positive and Gram-negative bacteria. For instance, one synthesized hybrid exhibited excellent antibacterial capacity, with a Minimum Inhibitory Concentration (MIC) value of 10 μg/mL against Staphylococcus aureus and 20 μg/mL against Bacillus subtilis, Escherichia coli, and Xanthomonas fragariae. nih.gov This potency was found to be comparable to the standard antibiotic, nitroxoline. nih.gov

Further research into 1,2,3-triazole hybrids linked to 8-hydroxyquinoline (B1678124) has shown considerable antibacterial and superior antifungal activity when compared to reference drugs like ciprofloxacin (B1669076) and fluconazole, respectively. nih.gov The synergistic potential of new fluoroquinolone derivatives, specifically triazoloquinolones, has also been highlighted, showing interesting antimicrobial activity against various clinical strains of Helicobacter pylori. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Triazole-Quinoline Hybrids

| Compound/Hybrid | Microbial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-8-quinolinol Hybrid 7 | Staphylococcus aureus | 10 | nih.gov |

| 1,2,3-Triazole-8-quinolinol Hybrid 7 | Bacillus subtilis | 20 | nih.gov |

| 1,2,3-Triazole-8-quinolinol Hybrid 7 | Escherichia coli | 20 | nih.gov |

| 1,2,3-Triazole-8-quinolinol Hybrid 7 | Xanthomonas fragariae | 20 | nih.gov |

This table is interactive. You can sort and filter the data.

The mechanism of antimicrobial action for these compounds involves interaction with key cellular components. DNA, a primary molecule containing the genetic instructions for cell function and structure, is a principal target in drug design. nih.gov The triazole moiety is known to readily associate with biological targets like DNA through hydrogen bonds and other noncovalent interactions. nih.gov

In vitro studies on 1,2,3-triazole hybrids containing an 8-hydroxyquinoline component have been conducted using herring fish sperm DNA (hs-DNA). nih.govacs.org These investigations revealed that quinoline-linked 1,2,3-triazoles with shorter alkyl linkers demonstrate a high binding affinity for hs-DNA, suggesting that DNA interaction is a key aspect of their biological activity. nih.govacs.org

A critical aspect of antimicrobial research is the development of agents effective against drug-resistant pathogens. The hybridization of 1,2,3-triazole with other antibacterial pharmacophores may yield new candidates with significant potency against both drug-sensitive and drug-resistant bacteria. nih.gov

Research has demonstrated the potential of these compounds against resistant strains. For example, newly synthesized 8-amino 7-substituted fluoroquinolones and their corresponding cyclized triazolo derivatives have been tested against metronidazole-resistant Helicobacter pylori. nih.gov These compounds showed synergistic activity when combined with metronidazole, supporting their potential use in managing resistant H. pylori infections. nih.gov Furthermore, dual inhibitors targeting both Lanosterol (B1674476) 14α-demethylase (CYP51) and histone deacetylase (HDAC) have shown potent activity against resistant Candida albicans infections, indicating a promising strategy for overcoming fungal drug resistance. nih.gov

Molecular Basis of Enzyme Inhibition

The therapeutic potential of 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol and its analogs also stems from their ability to inhibit specific enzymes crucial for pathogen survival and other disease processes.

Cholinesterase inhibitors work by preventing the enzyme cholinesterase from breaking down acetylcholine, thereby increasing its availability and duration of action. nih.gov This mechanism is vital in treating conditions like myasthenia gravis and Alzheimer's disease. nih.gov Research has been conducted on quinolinyl-substituted triazolothiadiazoles, which are structurally related to the target compound, to screen for their acetylcholinesterase inhibition activities. nih.gov Several of these synthesized compounds exhibited excellent acetylcholinesterase inhibition compared to a reference inhibitor, identifying them as potential therapeutic agents. nih.gov

DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, making it a critical target for antibacterial agents. mdpi.com Quinolones are well-established DNA gyrase inhibitors. mdpi.com They function as "poisons" by stabilizing the complex between DNA gyrase and DNA, which leads to permanent double-stranded breaks in the bacterial DNA and ultimately cell death. mdpi.com Hybrids of 1,2,4-triazole (B32235) with quinolone drugs have been shown to be potent DNA gyrase inhibitors, with some demonstrating IC₅₀ values in the range of 0.134 to 1.84 μg/mL. nih.gov The development of quinoline-1H-1,2,3-triazole molecular hybrids is considered a viable strategy for targeting DNA gyrase to create new antimicrobial agents. researchgate.net

Lanosterol 14-α-Demethylase (CYP51): This cytochrome P450 enzyme is the target for azole antifungals. nih.gov It plays a crucial role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. acs.org The mechanism of action involves the nitrogen atom of the triazole ring coordinating to the heme iron atom within the enzyme's active site. nih.gov This interaction blocks the demethylation of lanosterol, the enzyme's substrate, disrupting ergosterol production and compromising fungal membrane integrity. acs.orgnih.gov Molecular docking studies of 1,2,3-triazole hybrids containing 8-hydroxyquinoline have confirmed a high binding affinity for the fungal enzyme lanosterol 14-α-demethylase, highlighting this as a key mechanism for their antifungal effects. nih.gov

Table 2: Enzyme Inhibition by Triazole-Quinoline Compounds

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Quinolinyl substituted triazolothiadiazoles | Acetylcholinesterase | Inhibition of enzyme activity | nih.gov |

| Quinolone-1,2,4-triazole hybrids | DNA Gyrase | Stabilization of gyrase-DNA complex, poisoning the enzyme | nih.govmdpi.com |

This table is interactive. You can sort and filter the data.

Modulation of Proteasome Tyrosine Kinases and Tubulin Polymerization (related to quinoline (B57606) scaffold)

The quinoline scaffold, a central feature of this compound, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with numerous biological targets, including protein kinases and tubulin. nih.govnih.govnih.gov

Proteasome Tyrosine Kinases: The quinoline and related quinazoline (B50416) ring systems are foundational for a variety of protein kinase inhibitors. nih.govyoutube.com These compounds often function by competing with ATP at its binding site on the kinase, thereby blocking the phosphorylation cascade that can lead to uncontrolled cell proliferation. chemrxiv.org Tyrosine kinases, in particular, are crucial targets in cancer therapy, and their inhibition is a key mechanism for many anticancer agents. youtube.comchemrxiv.org Derivatives of quinoline have been investigated for their ability to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis. youtube.com The structural characteristics of the quinoline core in this compound suggest its potential to act as an inhibitor of such kinases.

Tubulin Polymerization: The quinoline motif is also present in numerous compounds that disrupt microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of the microtubule network essential for cell division, intracellular transport, and maintenance of cell shape. nih.govmdpi.comnih.gov Research on various quinoline derivatives demonstrates potent antiproliferative activity by arresting the cell cycle in the G2/M phase, which is a direct consequence of tubulin polymerization inhibition. nih.govmdpi.comnih.gov For instance, certain quinoline-indole analogs have shown IC₅₀ values in the nanomolar range against various cancer cell lines, directly correlating with their ability to inhibit tubulin assembly. nih.gov This established activity of the quinoline scaffold indicates a probable mechanism of action for this compound.

DNA and RNA Interaction Mechanisms

The planar aromatic structure of the quinoline rings, combined with the hydrogen-bonding capabilities of the triazole and hydroxyl groups, positions this compound as a candidate for interaction with nucleic acids.

DNA Binding Affinity and Modes (e.g., Intercalation)

Research into structurally similar 1,2,3-triazole-8-quinolinol hybrids has provided significant insights into DNA binding. wikipedia.orgnih.govoup.com These compounds have been shown to interact with herring fish sperm DNA (hs-DNA), with evidence pointing towards an intercalative binding mode. wikipedia.orgnih.gov Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix, a process that can be stabilized by hydrophobic and electrostatic interactions. youtube.com

The binding affinity is often quantified by the binding constant (Kb). Studies on quinoline-linked triazoles have reported Kb values in the range of 105 L mol–1, indicating a strong interaction with DNA. wikipedia.orgnih.gov Molecular docking studies further support this, suggesting that the triazole ring and the nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety can form hydrogen bonds with DNA bases, enhancing the stability of the complex. oup.com

Table 1: DNA Binding Constants for Related Triazole-Quinoline Compounds

| Compound Type | Linker Length | Binding Constant (Kb) (L mol–1) | Reference |

|---|---|---|---|

| 2-HBT-derived 8-hydroxyquinoline triazole | n=2 | 3.90 x 105 | wikipedia.orgnih.gov |

| 2-HBT-derived 8-hydroxyquinoline triazole | n=3 | Lower than n=2 | wikipedia.orgnih.gov |

| 2-HBT-derived 8-hydroxyquinoline triazole | n=4 | Lower than n=3 | wikipedia.orgnih.gov |

This table is generated based on data for analogous compounds to illustrate binding principles.

Modulation of Nucleic Acid Function

By binding to DNA, quinoline-based compounds can modulate its function in several ways. One critical mechanism is the inhibition of topoisomerase II (Topo II), an enzyme that manages DNA tangles and supercoils during replication and transcription. youtube.com DNA intercalators can stabilize the DNA-Topo II complex, leading to double-strand breaks and ultimately triggering apoptosis. youtube.com

The interaction is not limited to DNA. The quinoline and triazole motifs have also been implicated in modulating RNA function. Studies have shown that certain quinoline derivatives can bind cooperatively to RNA stem-loops, inducing conformational changes. nih.gov Furthermore, the triazole ring is a key component of antiviral drugs like Ribavirin, which acts by inhibiting viral RNA-dependent RNA polymerase. nih.gov Chloroquine, a well-known quinoline derivative, also exhibits this inhibitory activity. nih.gov This suggests that this compound could potentially interfere with RNA synthesis and processing. There is also growing interest in targeting non-canonical RNA structures like G-quadruplexes, which are involved in regulating translation. youtube.com The planar, aromatic nature of the quinoline scaffold makes it a plausible candidate for binding and stabilizing such structures.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Effects

Structure-activity relationship (SAR) studies on quinoline-triazole hybrids have revealed key structural features that govern their biological activity. These studies are crucial for optimizing the potency and selectivity of lead compounds. nih.govnih.govwikipedia.org

For anticancer activity, substitutions on both the quinoline and triazole rings play a significant role. In a series of quinoline-based triazole-morpholine hybrids, the presence of chloro and fluoro substituents on the aryl ring attached to the triazole resulted in potent activity against the MDA-MB-231 breast cancer cell line. Conversely, electron-donating groups like nitro were found to diminish the activity.

In the context of DNA binding, SAR analysis of 1,2,3-triazole-8-quinolinol hybrids showed that the nature of the linker between moieties and the substitution pattern significantly impacts affinity. wikipedia.orgnih.gov Shorter alkyl linkers between the triazole and another aromatic system generally lead to higher DNA binding constants compared to longer linkers. wikipedia.orgnih.gov

For antifungal activity, modifications at the 5-position of the 8-hydroxyquinoline ring with substituted triazoles have yielded derivatives with potent effects against various fungal species.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Quinoline-Triazole Scaffolds

| Biological Target/Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|

| Anticancer (Cytotoxicity) | Chloro and fluoro substituents on triazole-linked aryl group | Nitro groups on triazole-linked aryl group | |

| 1,3-diphenylpropane-1,3-dione substitution on triazole | Pentane-2,4-dione substitution on triazole | ||

| DNA Binding Affinity | Shorter alkyl linkers (n=2) | Longer alkyl linkers (n>2) | wikipedia.orgnih.gov |

| 2-HBT derived triazoles | 4-HBT derived triazoles | wikipedia.orgnih.gov | |

| Tubulin Inhibition | Replacement of isoCA-4 rings with quinoline and indole (B1671886) moieties | --- | nih.gov |

Role as Pharmacophores for Chemical Biology Probes and New Therapeutic Development

The hybridization of the quinoline and triazole pharmacophores has emerged as a powerful strategy in medicinal chemistry to develop new chemical probes and therapeutic agents. A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By combining two or more pharmacophores, researchers can create hybrid molecules with potentially synergistic effects, improved potency, and better pharmacokinetic profiles.

The quinoline-triazole scaffold is a versatile framework for developing agents with a wide range of biological activities.

Antifungal Agents: The 4-(cycloalkenyl or phenyl)-5-triazol-8-hydroxyquinoline scaffold has been identified as a potential pharmacophore for the development of new antifungal agents.

Anticancer Agents: The fusion of quinoline and triazole motifs has produced compounds with significant cytotoxicity against various cancer cell lines. These hybrids are being explored as multi-target inhibitors, for example, targeting both COX-2 and 15-LOX, or various protein kinases.

Antibacterial Agents: Hybridizing 1,2,3-triazole with 8-quinolinol is considered a promising strategy for developing novel antibacterial candidates to combat drug-resistant bacteria. nih.gov

CNS Active Agents: Triazole-quinolinone derivatives have been designed and investigated as agents for treating central nervous system (CNS) disorders like epilepsy and depression. youtube.com

The synthetic versatility of both the quinoline and triazole rings allows for the creation of large, diverse libraries of compounds. nih.gov This facilitates the exploration of chemical space to identify molecules with highly specific and potent effects, making the this compound core a valuable starting point for future drug discovery and the development of chemical probes to investigate complex biological pathways. mdpi.com

Emerging Applications and Future Research Directions

Applications in Advanced Materials Science

The distinct chemical characteristics of 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol make it a promising candidate for the development of sophisticated materials with tailored functionalities.

Development of Fluorescent Probes and Sensors for Analytical Chemistry

The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are widely explored for their fluorescent properties. The 8-hydroxyquinoline (B1678124) moiety, in particular, is a classic chelating agent that can form highly fluorescent complexes with various metal ions. The incorporation of a triazole ring can further enhance its coordination capabilities and modulate its photophysical properties. While direct studies on the fluorescent properties of this compound are not extensively documented, the characteristics of related compounds suggest its significant potential in this area.

Quinoline-triazole linked gold nanoparticles have been developed as sensitive 'turn-on' fluorescent probes for the detection of cadmium ions (Cd²⁺) in aqueous solutions nih.gov. In these systems, the fluorescence of the quinoline moiety is initially quenched by the gold nanoparticles. Upon the addition of Cd²⁺, the coordination between the quinoline-triazole ligand and the metal ion blocks the electron transfer process, leading to a significant enhancement in fluorescence nih.gov. This mechanism highlights the potential of the quinoline-triazole scaffold in designing selective chemosensors.

Furthermore, 8-hydroxyquinoline derivatives are known to exhibit fluorescence and have been utilized in the development of fluorescent probes for various applications, including the detection of metal ions mdpi.comresearchgate.net. The triazole moiety can act as an additional binding site, potentially increasing the selectivity and sensitivity of the sensor. Theoretical studies on similar structures have shown that metal coordination can lead to a red-shift in the UV-Vis spectra, indicating a change in the electronic properties of the molecule upon ion binding researchgate.net.

Future research could focus on synthesizing and characterizing the fluorescent properties of this compound and its metal complexes. Investigating its response to different metal ions and other analytes could lead to the development of novel and selective fluorescent probes for environmental and biological monitoring.

Corrosion Inhibition in Material Protection

Both quinoline and triazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic media. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption occurs through the heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings.

Studies on quinolinyl triazole derivatives have demonstrated their efficacy in protecting mild steel in hydrochloric acid nih.gov. The inhibition efficiency of these compounds is dependent on their concentration and the specific substituents on the aromatic rings nih.gov. For instance, a study on novel triazole-based pyridine (B92270) and quinoline derivatives showed high corrosion protection capacities for carbon steel in sulfuric acid, with efficiencies reaching up to 92.4% at a concentration of 9 × 10⁻⁵ M researchgate.net. The adsorption of these molecules on the steel surface was found to obey the Langmuir isotherm, suggesting the formation of a monolayer protective film researchgate.net.

The presence of both the quinolin-8-ol and the 1,2,4-triazole (B32235) moieties in this compound suggests a strong potential for synergistic effects in corrosion inhibition. The multiple nitrogen atoms in the triazole ring and the nitrogen and oxygen atoms in the quinolin-8-ol group provide numerous active centers for adsorption onto the metal surface.

| Related Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| Quinolinyl triazole derivatives | Mild Steel | 1.0 M Hydrochloric Acid | Not specified |

| Triazole-based quinoline derivative (KB2) | Carbon Steel | 0.5 M Sulfuric Acid | 92.4 |

Future investigations should focus on evaluating the corrosion inhibition performance of this compound on different metals and in various corrosive environments. Understanding the mechanism of adsorption and the structure of the protective film will be crucial for its practical application in industrial settings.

Incorporation into Polymer Matrixes and Fibrous Materials

The functional groups present in this compound, namely the hydroxyl group of the quinolinol and the nitrogen atoms of the triazole ring, offer opportunities for its incorporation into polymer matrices and fibrous materials. This can be achieved through covalent bonding or as a functional additive. Such modifications can impart new properties to the base materials, such as fluorescence, corrosion resistance, and antimicrobial activity.

For instance, 8-hydroxyquinoline has been doped into polymer films like polymethyl methacrylate (PMMA) and polyvinyl alcohol (PVA) to study their spectroscopic properties for applications in nonlinear optical devices researchgate.net. Furthermore, 8-hydroxyquinoline-functionalized polymers have been synthesized for use in organic light-emitting diodes (OLEDs) google.com. The incorporation of 8-hydroxyquinoline can also enhance the corrosion protection properties of organic coatings mdpi.com.

On the other hand, triazole derivatives have been used to functionalize polymers and fabrics to impart flame retardancy and antibacterial properties nih.gov. The high nitrogen content of the triazole ring contributes to the formation of a stable char layer during combustion, while the triazolium salts can exhibit excellent antibacterial activity nih.gov.

Given these precedents, this compound could be a valuable monomer or additive for creating multifunctional polymers. For example, its incorporation into epoxy coatings could enhance their anti-corrosion performance. Similarly, grafting this compound onto natural or synthetic fibers could produce textiles with built-in antimicrobial and fluorescent properties.

Future research should explore the synthesis of polymers and composites containing this compound and evaluate the properties of these new materials. Investigating the durability and performance of these functionalized materials in real-world applications will be a key area of study.

Potential in Agrochemicals and Pest Management

The search for new and effective agrochemicals with novel modes of action is a continuous effort to address the challenges of pest resistance and environmental concerns. The structural motifs present in this compound are found in many biologically active compounds, suggesting its potential in this sector.

Insecticidal and Antifeedant Activity against Agricultural Pests (e.g., Spodoptera frugiperda)

The fall armyworm, Spodoptera frugiperda, is a major agricultural pest that causes significant damage to a wide range of crops. Research on quinoline-triazole hybrids has shown promising results for the control of this pest. A study on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives demonstrated both insecticidal and antifeedant activities against S. frugiperda larvae. One of the tested hybrids exhibited a lethal dose (LD₅₀) of 0.65 mg/g of insect, which was only two-fold less potent than the commercial insecticide methomyl nih.gov. Another derivative was identified as a potent antifeedant, with a 50% effective concentration (CE₅₀) of 162.1 μg/mL and a significant antifeedant index at higher concentrations google.comnih.gov.

The mechanism of action for these compounds was suggested to involve the inhibition of acetylcholinesterase (AChE), a key enzyme in the insect nervous system google.comnih.gov. Molecular docking studies indicated that these hybrids could bind to the catalytic active site of AChE, acting as mixed or noncompetitive inhibitors google.comnih.gov.

These findings strongly suggest that this compound could possess similar insecticidal and antifeedant properties. The combination of the quinoline and triazole rings is a key structural feature in the active compounds studied.

| Compound Type | Activity | Pest | Key Finding |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative | Insecticidal | Spodoptera frugiperda | LD₅₀ of 0.65 mg/g insect |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative | Antifeedant | Spodoptera frugiperda | CE₅₀ of 162.1 μg/mL |

Further research is warranted to evaluate the insecticidal and antifeedant spectrum of this compound against a range of agricultural pests. Elucidating its precise mode of action will be crucial for its potential development as a novel insecticide.

Fungicidal Properties against Plant Pathogens

Both 8-hydroxyquinoline and 1,2,4-triazole are well-established pharmacophores in the development of antifungal agents. Triazole fungicides, such as difenoconazole, are widely used in agriculture and act by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes nih.gov. Similarly, 8-hydroxyquinoline and its derivatives have demonstrated broad-spectrum antifungal activity against various plant pathogens nih.govnih.gov.

Research on 1,2,3-triazole derivatives of 8-hydroxyquinoline has shown promising and selective antifungal activity against a panel of fungal species, including those relevant to plant pathology. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values between 2 and 4 µg/mL for dermatophytes. Another study on 8-hydroxyquinoline derivatives reported significant in vitro antifungal activity against important phytopathogenic fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, and Magnaporthe oryzae mdpi.com.

The combination of the 8-hydroxyquinoline scaffold with a triazole ring, as in this compound, is a promising strategy for the development of new fungicides. The 8-hydroxyquinoline moiety can chelate metal ions essential for fungal growth, while the triazole ring can interfere with key metabolic pathways.

| Compound Type | Fungal Pathogen | Activity (EC₅₀ or MIC) |

| 8-hydroxyquinoline metal complex (1e) | Sclerotinia sclerotiorum | EC₅₀ = 0.0940 µg/mL |

| 8-hydroxyquinoline metal complex (1e) | Botrytis cinerea | EC₅₀ = 0.125 µg/mL |

| 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol | Dermatophytes | MIC = 2-4 µg/mL |

Future studies should focus on the in vitro and in vivo evaluation of the fungicidal activity of this compound against a broad spectrum of plant pathogenic fungi. Investigating its mechanism of action could reveal novel targets for antifungal drug development.

Theoretical Approaches to Compound Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in the design and optimization of novel therapeutic agents based on the this compound scaffold. These theoretical approaches allow for the rational design of derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process.

Predictive Modeling for Biological and Material Applications

Predictive modeling, utilizing a range of computational techniques, offers significant insights into the potential of quinoline-triazole hybrids. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and stability of these molecules. Such studies can elucidate properties like chemical hardness and the electrophilicity index, which are valuable for explaining antibacterial activities. nih.govnih.gov

Molecular docking is a widely used method to predict the binding affinity and interaction patterns of these compounds with specific biological targets. nih.gov For instance, docking studies have been conducted to investigate the interactions of 1,2,3-triazole-8-quinolinol hybrids with target proteins, helping to rationalize their antibacterial effects. nih.gov Similarly, the binding energy of quinoline-benzimidazole hybrids with the TAO2 kinase domain has been calculated to identify potent and selective inhibitors. nih.gov These models are crucial for understanding the structure-activity relationships (SAR), where specific substituents on the triazole or quinoline rings are shown to be critical for biological activity. nih.govfrontiersin.org

Furthermore, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) are vital for assessing the drug-likeness of newly synthesized compounds. nih.govnih.gov These models can predict properties such as gastrointestinal absorption and potential cardiotoxicity, guiding the selection of candidates with favorable pharmacokinetic profiles for further development. nih.govmdpi.com

Table 1: Application of Predictive Models for Quinoline-Triazole Hybrids

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. | Provides insights into chemical hardness and electrophilicity, correlating with biological activity. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets (e.g., enzymes, DNA). | Identifies key interactions (hydrogen bonds, π-π stacking) and helps explain structure-activity relationships. nih.govnih.govcolab.ws |

| ADME/T Prediction | Assessment of pharmacokinetic and toxicological properties. | Evaluates drug-likeness, oral bioavailability, and potential toxicity, guiding lead optimization. nih.govnih.govnih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Helps in designing compounds with enhanced potency by identifying key structural features. colab.ws |

In Silico Screening for Novel Lead Compounds

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. For the quinoline-triazole scaffold, this approach allows for the rapid identification of novel lead compounds with potential therapeutic applications. By docking virtual libraries of quinoline-triazole derivatives against the three-dimensional structure of a target protein, researchers can prioritize a smaller number of promising candidates for chemical synthesis and biological testing. mdpi.comcolab.ws

This methodology has been applied to discover inhibitors for various enzymes. For example, molecular docking has been used to screen for potential inhibitors of microbial enzymes like C. albicans Sterol 14α-demethylase (CYP51) and S. aureus tyrosyl-tRNA synthetase, revealing favorable interactions that could lead to potent antimicrobial agents. colab.ws The use of computational approaches to evaluate quinolone-triazole hybrids as potential anticancer agents has also been documented, providing useful information on their potential for medical and biological applications. mdpi.com

Prospects for Further Derivatization and Hybridization with Diverse Scaffolds

The this compound structure serves as a versatile scaffold for further chemical modification through derivatization and molecular hybridization. This strategy involves covalently linking the quinoline-triazole core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.netresearchgate.net The goal is to develop agents that can act on multiple targets, enhance potency, or overcome drug resistance. researchgate.net

Numerous studies have demonstrated the potential of this approach. For instance, quinoline-triazole scaffolds have been hybridized with:

Benzimidazoles: To create new compounds with antiproliferative activity against various cancer cell lines. nih.gov

Anilines: Yielding hybrids with promising activity against HIV-1 and Mycobacterium tuberculosis. mdpi.com

Coumarins: Resulting in novel compounds whose interactions with transport proteins like bovine and human serum albumin have been explored. acs.org

Other Heterocycles: The combination of quinoline and triazole moieties with other systems is a common strategy to generate new leads with a range of biological activities, including antibacterial and anticancer effects. nih.govresearchgate.net

The "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient method for synthesizing these hybrid molecules, allowing for the creation of diverse libraries of compounds for biological screening. nih.govmdpi.com The versatility of the quinoline and triazole cores allows for the introduction of various substituents, enabling fine-tuning of the molecule's properties to achieve desired therapeutic effects. nih.govfrontiersin.org

Table 2: Examples of Hybrid Molecules Based on the Quinoline-Triazole Scaffold

| Hybrid Scaffold | Target Application | Reference |

|---|---|---|

| Quinoline-Triazole-Benzimidazole | Anticancer (Antiproliferative) | nih.gov |

| Quinoline-Triazole-Aniline | Anti-HIV, Antitubercular | mdpi.com |

| Quinoline-Triazole-Coumarin | Protein Binding Studies | acs.org |

| Quinoline-Triazole-Xanthene | Antibacterial | acs.org |

Exploration of Unidentified Biological Pathways and Novel Mechanistic Insights

While the broad-spectrum biological activity of quinoline-triazole compounds is well-documented, ongoing research aims to uncover novel mechanisms of action and explore their effects on previously unidentified biological pathways. Theoretical and experimental studies are providing deeper insights into how these molecules exert their therapeutic effects at a molecular level.

One key area of investigation is enzyme inhibition. Molecular docking studies have predicted that quinoline-triazole hybrids can inhibit a range of enzymes crucial for pathogen survival and cancer progression. These include:

TAO2 Kinase: A target for anticancer therapies. nih.gov

α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate metabolism, making their inhibitors potential antidiabetic agents. frontiersin.org

Sterol 14α-demethylase (CYP51): An essential enzyme in fungi, and its inhibition is a primary mechanism for antifungal drugs. nih.govcolab.wsacs.org

Tyrosyl-tRNA Synthetase: A vital enzyme for bacterial protein synthesis, representing a target for antibacterial agents. colab.ws

EGFR, BRAFV600E, and EGFRT790M: Kinases that are often mutated in cancer. Certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as potent multi-target inhibitors of these kinases. mdpi.com

Beyond enzyme inhibition, DNA binding has been identified as another potential mechanism of action. nih.gov Studies on 1,2,3-triazole hybrids of 8-hydroxyquinoline have shown that these molecules can interact with herring fish sperm DNA, with binding affinity influenced by the length of the linker chain between the heterocyclic systems. nih.govacs.org

Furthermore, research into the antiproliferative effects of these compounds has revealed their ability to induce apoptosis. Specific derivatives have been shown to activate pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while down-regulating the anti-apoptotic protein Bcl2, confirming their role as inducers of programmed cell death. mdpi.com The exploration of these and other cellular pathways will continue to uncover the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-1,2,4-Triazol-1-yl)quinolin-8-ol, and what key reaction conditions must be optimized?

The synthesis typically involves coupling a quinolin-8-ol derivative with a 1,2,4-triazole moiety. A common strategy includes:

- Quinoline core modification : Functionalizing the quinoline at the 2-position via nucleophilic substitution or metal-catalyzed cross-coupling.

- Triazole introduction : Reacting 1H-1,2,4-triazole with a halogenated quinolin-8-ol intermediate under basic conditions (e.g., K₂CO₃ in DMF).

- Critical conditions : Temperature control (80–120°C), anhydrous solvents (THF, DCM), and catalysts (e.g., CuI for Ullmann-type couplings). For analogs, thionyl chloride (SOCl₂) is used to activate hydroxyl groups for substitution .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., quinoline C8-OH at δ ~10–12 ppm) and confirms triazole linkage (δ ~8.5–9.5 ppm for triazole protons) .